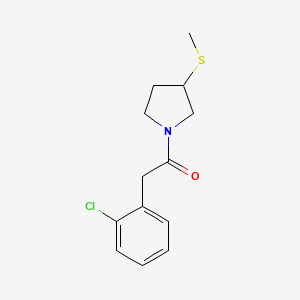

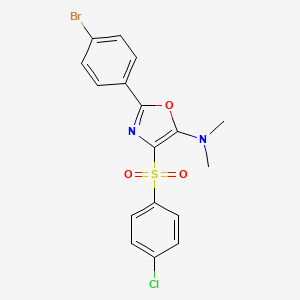

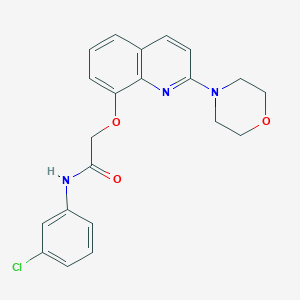

3-acetamido-4-((4-(benzyloxy)phenyl)amino)-N-hexylbenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-acetamido-4-((4-(benzyloxy)phenyl)amino)-N-hexylbenzamide is a chemical compound that belongs to the class of benzamides. It has been studied for its potential applications in scientific research, particularly in the fields of biochemistry and physiology. The compound has been synthesized using various methods, and its mechanism of action has been investigated extensively.

Wissenschaftliche Forschungsanwendungen

Anticonvulsant Applications

The structure of 2-acetamido-N-benzyl-2-(methoxyamino)acetamides has been analyzed to understand its potential anticonvulsant activities. The study of these compounds, including their stereochemical comparisons with phenytoin, highlights the molecular features likely responsible for anticonvulsant effects. This research might imply the relevance of "3-acetamido-4-((4-(benzyloxy)phenyl)amino)-N-hexylbenzamide" in similar applications due to structural similarities. The details of the hydrogen bonds and packing interactions in these compounds provide insights into their pharmacological properties (Camerman et al., 2005).

Marine-derived Novel Compounds

Research on marine-associated Streptomyces sp. ZZ502 led to the isolation of novel cyclohexene and benzamide derivatives, including known benzamides. Although these compounds did not show significant activity against certain cell lines or bacteria, their discovery adds to the chemical diversity derived from marine sources and suggests potential applications in discovering novel therapeutic agents. This study underscores the potential of marine biodiversity as a source of novel chemical entities that could include compounds with similar structures to "3-acetamido-4-((4-(benzyloxy)phenyl)amino)-N-hexylbenzamide" (Zhang et al., 2018).

Photoelectron Spectroscopy of Biologically Active Molecules

A study on the photoelectron spectra of benzamide and related compounds, including analyses on the interaction between the benzene ring and the amidic group, sheds light on the biological activities of these molecules. This research emphasizes the role of the benzenoid moiety in biological activities, which could be relevant for understanding the activity profile of "3-acetamido-4-((4-(benzyloxy)phenyl)amino)-N-hexylbenzamide" (Klasinc et al., 2009).

Chemoselective Acetylation for Antimalarial Drug Synthesis

Research on the chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide using immobilized lipase highlights an efficient method for synthesizing intermediates relevant for antimalarial drugs. This study demonstrates the potential of enzymatic processes in synthesizing complex molecules, potentially including "3-acetamido-4-((4-(benzyloxy)phenyl)amino)-N-hexylbenzamide," thus offering insights into sustainable and selective chemical synthesis (Magadum & Yadav, 2018).

Eigenschaften

IUPAC Name |

3-acetamido-N-hexyl-4-(4-phenylmethoxyanilino)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H33N3O3/c1-3-4-5-9-18-29-28(33)23-12-17-26(27(19-23)30-21(2)32)31-24-13-15-25(16-14-24)34-20-22-10-7-6-8-11-22/h6-8,10-17,19,31H,3-5,9,18,20H2,1-2H3,(H,29,33)(H,30,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHWCCBKPYZYYHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCNC(=O)C1=CC(=C(C=C1)NC2=CC=C(C=C2)OCC3=CC=CC=C3)NC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H33N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-acetamido-4-((4-(benzyloxy)phenyl)amino)-N-hexylbenzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

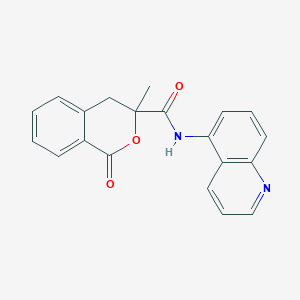

![2-[(1-Methylpyrrolidin-3-yl)oxy]-6-(trifluoromethyl)pyridine](/img/structure/B2688437.png)

![3-[(5-Chloro-2-fluorophenyl)sulfamoyl]-4-methylbenzoic acid](/img/structure/B2688444.png)

![6-chloro-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde O-(2,4-dichlorobenzyl)oxime](/img/structure/B2688451.png)